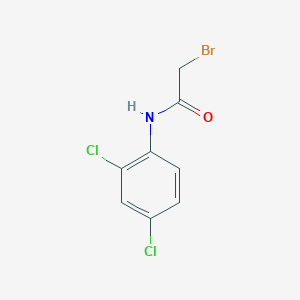

2-bromo-N-(2,4-dichlorophenyl)acetamide

Vue d'ensemble

Description

2-Bromo-N-(2,4-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H6BrCl2NO and a molecular weight of 282.95 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mécanisme D'action

Target of Action

The primary targets of 2-bromo-N-(2,4-dichlorophenyl)acetamide are currently unknown . This compound is used for proteomics research , which involves the large-scale study of proteins, particularly their structures and functions .

Mode of Action

As a biochemical used in proteomics research , it may interact with various proteins to elucidate their functions.

Biochemical Pathways

In proteomics research, this compound could potentially be involved in a variety of pathways depending on the proteins it interacts with .

Pharmacokinetics

Its impact on bioavailability, therefore, remains unclear .

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of the experiment and the proteins it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,4-dichlorophenyl)acetamide typically involves the bromination of N-(2,4-dichlorophenyl)acetamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form N-(2,4-dichlorophenyl)acetamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative reactions can convert the compound into different functional groups, depending on the oxidizing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of N-(2,4-dichlorophenyl)acetamide derivatives.

Reduction: Formation of N-(2,4-dichlorophenyl)acetamide.

Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Applications De Recherche Scientifique

2-Bromo-N-(2,4-dichlorophenyl)acetamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of other chemical compounds.

Biology: In studies involving enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-N-(3,4-dichlorophenyl)acetamide

- 2-Bromo-N-(4-isopropylphenyl)acetamide

- 2-Bromo-N-(3,4-dimethylphenyl)acetamide

- 2-Bromo-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-Bromo-N-(2,4-dichlorophenyl)acetamide is unique due to the presence of both bromine and dichlorophenyl groups, which confer specific reactivity and properties. The dichlorophenyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for various chemical transformations.

Activité Biologique

2-Bromo-N-(2,4-dichlorophenyl)acetamide is a halogenated arylacetamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of 282.95 g/mol. This compound is structurally related to various bioactive molecules, which may influence its pharmacological properties.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position of the acetamide group and two chlorine atoms located at the 2 and 4 positions of the phenyl ring. This unique arrangement contributes to its distinct chemical properties and potential biological activities, such as antibacterial and antifungal effects.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Anticancer Properties : In vitro studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cells |

The biological activity of this compound can be attributed to its ability to act as an electrophile. It interacts with nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially leading to:

- Enzyme Inhibition : By modifying enzyme active sites or disrupting protein-protein interactions.

- Cellular Disruption : Interfering with cellular processes critical for survival.

Case Studies

Several studies have investigated the biological properties of similar compounds, providing insights into the activity of this compound:

- Antimicrobial Screening : Research has demonstrated that related compounds exhibit varying degrees of antimicrobial activity, suggesting that structural modifications can significantly influence efficacy. For instance, derivatives with different halogen substitutions showed enhanced activity against specific bacterial strains .

- Cytotoxicity Assessments : A study involving similar arylacetamides highlighted their potential as anticancer agents. The cytotoxicity was evaluated using the MTT assay against various cancer cell lines, revealing promising results for compounds with similar structural motifs .

Table 2: Comparison of Biological Activities in Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Promising |

| N-(4-bromophenyl)acetamide | Strong | Moderate |

| N-(2-chlorophenyl)acetamide | Weak | Weak |

Propriétés

IUPAC Name |

2-bromo-N-(2,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVNPIHBYVRKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.